4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENYL 4-(HEXYLOXY)BENZOATE

Descripción general

Descripción

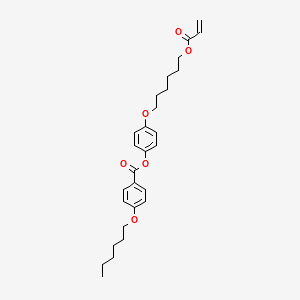

4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate: is an organic compound with the molecular formula C28H36O6 and a molecular weight of 468.58 g/mol . This compound is known for its applications in various fields, including photolithography, liquid crystal displays, and polymer synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(6-acryloxy-hex-1-yl-oxy)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acryloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl and benzoate derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Photolithography: The compound is used as a photosensitive material in photolithography processes, enabling the creation of intricate patterns on substrates.

Polymer Synthesis: It serves as a crosslinker in the synthesis of polymers, enhancing their mechanical properties and stability.

Biology and Medicine:

Drug Delivery Systems: The compound’s ability to form stable polymers makes it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner.

Industry:

Mecanismo De Acción

The mechanism of action of 4-(6-acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate involves its ability to undergo polymerization and crosslinking reactions. The acryloxy group can participate in free radical polymerization, forming crosslinked networks that enhance the mechanical properties of the resulting materials . The phenyl and benzoate groups contribute to the compound’s stability and compatibility with various substrates .

Comparación Con Compuestos Similares

4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate: This compound is unique due to its combination of acryloxy and hexyloxy groups, which provide both reactivity and stability.

4-(6-Acryloyloxy-hex-1-yloxy)phenyl 4-(hexyloxy)benzoate: Similar in structure but may differ in the positioning of functional groups.

4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate: Another closely related compound with slight variations in the acryloyloxy group.

Uniqueness: The unique combination of functional groups in this compound provides it with distinct properties, such as enhanced reactivity in polymerization reactions and stability in various applications .

Actividad Biológica

4-(6-Acryloxy-Hex-1-Yl-Oxy)Phenyl 4-(Hexyloxy)Benzoate (CAS No. 863394-23-4) is a compound that has garnered attention for its potential applications in various fields, particularly in materials science and biomedical research. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H36O6, with a molecular weight of approximately 468.58 g/mol. The compound features an acryloxy group, which is significant for its reactivity in polymerization processes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo photopolymerization and form cross-linked networks. This characteristic is crucial for applications in drug delivery systems and tissue engineering.

Photopolymerization

- Mechanism : The acryloxy group allows the compound to polymerize upon exposure to UV light, forming stable networks that can encapsulate drugs or biological agents.

- Applications : Such properties are utilized in creating hydrogels that can release therapeutic agents in a controlled manner.

Biological Studies and Findings

Recent studies have highlighted the compound's potential in various biological applications:

Case Study: Drug Delivery Systems

A study investigated the use of this compound in formulating hydrogels for drug delivery. The results indicated:

- Release Rate : The hydrogels demonstrated a sustained release of encapsulated drugs over extended periods.

- Cell Viability : In vitro tests showed that the hydrogels were biocompatible, with no significant cytotoxic effects on human cell lines.

Table 1: Summary of Biological Activity Studies

Toxicological Profile

The safety and toxicity of this compound have been evaluated through various assays:

- Genotoxicity Tests : Indicated no significant genotoxic effects.

- Skin Irritation Tests : Showed minimal irritation potential, suggesting suitability for biomedical applications.

Propiedades

IUPAC Name |

[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-hexoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-3-5-6-9-20-31-24-14-12-23(13-15-24)28(30)34-26-18-16-25(17-19-26)32-21-10-7-8-11-22-33-27(29)4-2/h4,12-19H,2-3,5-11,20-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCYVCUKVGUJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650568 | |

| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863394-23-4 | |

| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.